molecular formula C13H8BrN3O2 B8451079 4-(3-Bromo-phenylamino)-3-nitro-benzonitrile

4-(3-Bromo-phenylamino)-3-nitro-benzonitrile

Cat. No. B8451079
M. Wt: 318.12 g/mol
InChI Key: CKMXLWFEQJQCOA-UHFFFAOYSA-N
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Patent
US07902230B2

Procedure details

To a mixture of 4-chloro-3-nitrobenzonitrile (A) (5 g, 27.4 mmol) and diisopropyl-ethylamine (4.24 g, 32 mmol) in NMP (40 mL) was added 3-bromoaniline (B) (4.71 g, 27.4 mmol) and the reaction mixture was stirred at 80° C. for 6 h. The reaction mixture was cooled to RT and diluted with water. The solid was filtered off, washed several times with water to remove excess 3-bromoaniline, dried under vacuum to give compound C (5.8 g, 66%) as a pale yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.24 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].C(N(C(C)C)CC)(C)C.[Br:22][C:23]1[CH:24]=[C:25]([CH:27]=[CH:28][CH:29]=1)[NH2:26]>CN1C(=O)CCC1.O>[Br:22][C:23]1[CH:24]=[C:25]([NH:26][C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=2[N+:10]([O-:12])=[O:11])[CH:27]=[CH:28][CH:29]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Name
Quantity
4.24 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
4.71 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 80° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed several times with water
CUSTOM
Type
CUSTOM
Details
to remove excess 3-bromoaniline
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)NC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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